molecular formula C21H19ClO3 B12067792 Chloroacetylenic Permethrin CAS No. 85576-82-5

Chloroacetylenic Permethrin

Cat. No.: B12067792
CAS No.: 85576-82-5
M. Wt: 354.8 g/mol
InChI Key: FJEFBSUEZRQPIM-RTBURBONSA-N
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Description

. It is a valuable impurity in the synthesis of permethrin, a widely used insecticide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloroacetylenic Permethrin involves the reaction of (3-phenoxyphenyl)methanol with (1S,3R)-3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylic acid chloride under controlled conditions . The reaction typically requires an organic base and solvents to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often purified through recrystallization from a methanol-water mixture to achieve a purity greater than 99.5% .

Chemical Reactions Analysis

Types of Reactions: Chloroacetylenic Permethrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .

Comparison with Similar Compounds

Uniqueness: Chloroacetylenic Permethrin is unique due to its specific molecular structure, which allows it to act as an intermediate in the synthesis of various chlorinated pesticides. Its ability to undergo multiple chemical reactions and its role in producing high-purity permethrin make it a valuable compound in both research and industrial applications .

Properties

CAS No.

85576-82-5

Molecular Formula

C21H19ClO3

Molecular Weight

354.8 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1S,3R)-3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C21H19ClO3/c1-21(2)18(11-12-22)19(21)20(23)24-14-15-7-6-10-17(13-15)25-16-8-4-3-5-9-16/h3-10,13,18-19H,14H2,1-2H3/t18-,19-/m1/s1

InChI Key

FJEFBSUEZRQPIM-RTBURBONSA-N

Isomeric SMILES

CC1([C@@H]([C@@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C

Origin of Product

United States

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